molecular formula C11H14ClFN2O2 B8472443 Tert-butyl(5-amino-4-chloro-2-fluorophenyl)carbamate

Tert-butyl(5-amino-4-chloro-2-fluorophenyl)carbamate

Cat. No. B8472443
M. Wt: 260.69 g/mol
InChI Key: CAHHBFFKUTZOFI-UHFFFAOYSA-N
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Patent
US08344135B2

Procedure details

To a solution of tert-butyl(5-amino-2-fluorophenyl)carbamate (795 mg, 3.51 mmol) produced in Example D17(i) in N,N-dimethylformamide (15 mL) was added 1-chloropyrrolidine-2,5-dione (493 mg, 3.69 mmol), and the mixture was stirred at room temperature for 3 hr. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution (50 mL), and the mixture was extracted with ethyl acetate (50 mL, 15 mL). The combined organic layer was washed with saturated brine (10 mL), and dried over anhydrous sodium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→90/10), and the fractions containing the object product were concentrated under reduced pressure to give the title compound (727 mg, 79%) as a yellow solid.
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:16])[NH:7][C:8]1[CH:13]=[C:12]([NH2:14])[CH:11]=[CH:10][C:9]=1[F:15])([CH3:4])([CH3:3])[CH3:2].[Cl:17]N1C(=O)CCC1=O.C(=O)([O-])O.[Na+]>CN(C)C=O>[C:1]([O:5][C:6](=[O:16])[NH:7][C:8]1[CH:13]=[C:12]([NH2:14])[C:11]([Cl:17])=[CH:10][C:9]=1[F:15])([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
795 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=CC(=C1)N)F)=O
Step Two
Name
Quantity
493 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (50 mL, 15 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→90/10)
ADDITION
Type
ADDITION
Details
the fractions containing the object product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N)Cl)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 727 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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